(1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium is a synthetic organic compound that belongs to the class of indolium derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium typically involves the reaction of an indole derivative with a cyanomethylidene reagent under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions may require specific conditions such as temperature, pressure, and pH to proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield substituted indolium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of (1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium include other indolium derivatives with different substituents. Examples include:
- (1E)-1-(Cyanomethylidene)-2-methyl-1H-indol-1-ium
- (1E)-1-(Cyanomethylidene)-4-methyl-1H-indol-1-ium
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds. These properties may include differences in reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
849691-33-4 |
---|---|
Molekularformel |
C11H9N2+ |
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
2-(3-methylindol-1-ium-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H9N2/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,7-8H,1H3/q+1 |
InChI-Schlüssel |
GXLWYBJKIQUXTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[N+](=CC#N)C2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.